
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). It has a molecular weight of 342.78 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with Pd/C in ethanol, which is stirred with an H2 balloon for 3 hours . The product is then obtained through purification .Molecular Structure Analysis
The molecular formula of this compound is C14H19ClN4O4 . The InChI code is 1S/C14H19ClN4O4/c1-14(2,3)23-13(20)18-8-6-17(7-9-18)12-10(19(21)22)4-5-11(15)16-12/h4-5H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 94 - 95 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Tert-butyl piperazine derivatives are synthesized through various techniques, including condensation reactions and nucleophilic substitution reactions. These methods involve the use of catalysts, ligands, and bases to yield the desired compound in significant percentages (Sanjeevarayappa et al., 2015), (Liu Ya-hu, 2010).
Molecular Structure Analysis : X-ray diffraction and spectroscopic methods like NMR and IR spectroscopy are commonly used to characterize and confirm the molecular structure of tert-butyl piperazine derivatives. These methods provide insights into the crystalline structure and molecular conformations (Yang et al., 2021), (Gumireddy et al., 2021).
Biological Evaluation
Antibacterial and Anthelmintic Activity : Some tert-butyl piperazine derivatives exhibit moderate antibacterial and anthelmintic activities. Their effectiveness against specific microorganisms is assessed through in vitro studies (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).
Antimalarial Activity : Certain tert-butyl piperazine derivatives have been studied for their antimalarial activity. The structural features of these compounds, such as the presence of specific substituents, play a crucial role in determining their biological activity (Cunico et al., 2009).
Miscellaneous Applications
Synthesis of Other Compounds : Tert-butyl piperazine derivatives serve as important intermediates in the synthesis of other biologically active compounds, including anticancer drugs and potential analgesics (Zhang et al., 2018).
Anticorrosive Properties : Some derivatives demonstrate effective anticorrosive properties for materials like carbon steel in acidic environments. Their performance as corrosion inhibitors is evaluated using electrochemical and surface characterization studies (Praveen et al., 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(20)18-8-6-17(7-9-18)12-10(19(21)22)4-5-11(15)16-12/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZUFALUKUFVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)
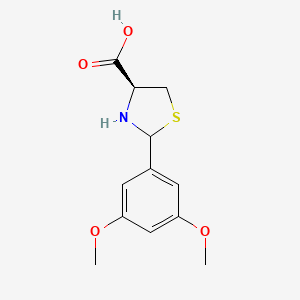
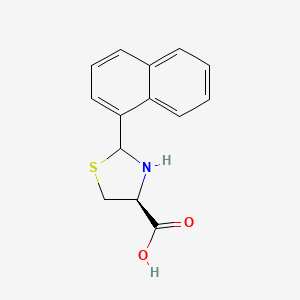
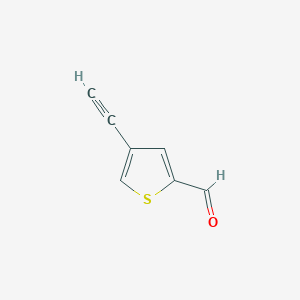
![7-Azaspiro[3.5]nonan-2-one](/img/structure/B1393735.png)
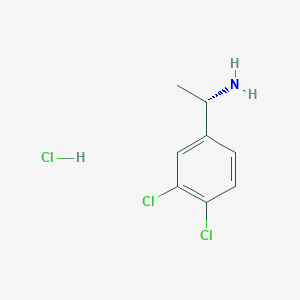
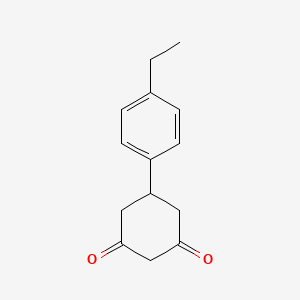
![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)
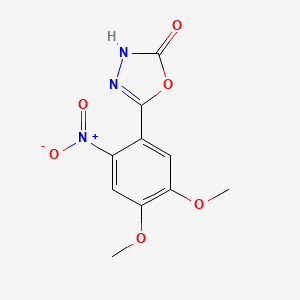

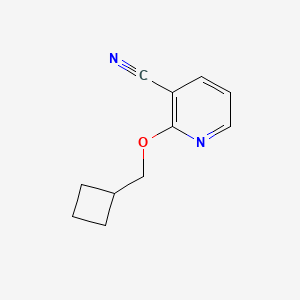
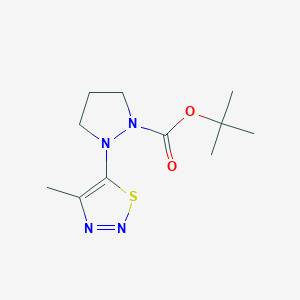
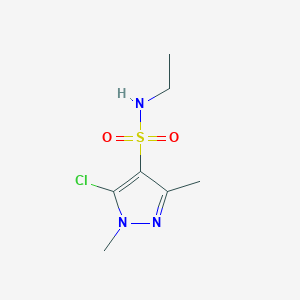
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)